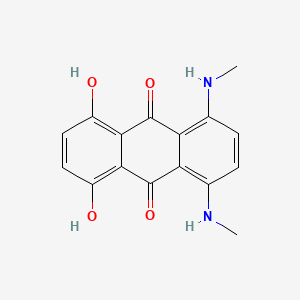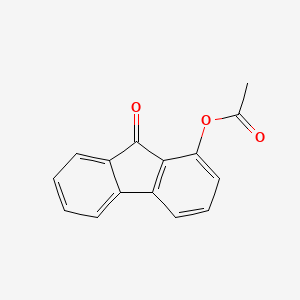
9-Oxo-9h-fluoren-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Oxo-9h-fluoren-1-yl acetate is a chemical compound with the molecular formula C15H10O3 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features an acetate group attached to the fluorene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-9h-fluoren-1-yl acetate typically involves the acetylation of 9-oxo-9H-fluorene. One common method is the reaction of 9-oxo-9H-fluorene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
9-Oxo-9h-fluoren-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluoren-9-ol derivatives.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Applications De Recherche Scientifique
9-Oxo-9h-fluoren-1-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9-Oxo-9h-fluoren-1-yl acetate involves its interaction with various molecular targets. The acetate group can undergo hydrolysis to release acetic acid and the corresponding fluorenone derivative. This fluorenone derivative can then interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Fluoren-9-one: A closely related compound with a similar structure but without the acetate group.
9-Fluorenylmethanol: Another derivative of fluorene with a hydroxyl group instead of an acetate group.
Fluorenone: The parent compound from which 9-Oxo-9h-fluoren-1-yl acetate is derived.
Uniqueness
This compound is unique due to the presence of the acetate group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Numéro CAS |
7145-79-1 |
|---|---|
Formule moléculaire |
C15H10O3 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
(9-oxofluoren-1-yl) acetate |
InChI |
InChI=1S/C15H10O3/c1-9(16)18-13-8-4-7-11-10-5-2-3-6-12(10)15(17)14(11)13/h2-8H,1H3 |
Clé InChI |
XPUQALWMMSRERA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=CC2=C1C(=O)C3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanoicacid,3-[[(phenylmethoxy)carbonyl]thio]-](/img/structure/B15251405.png)

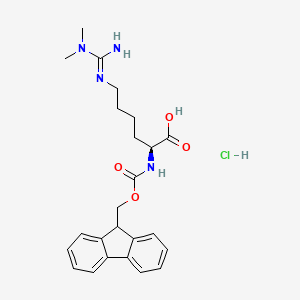

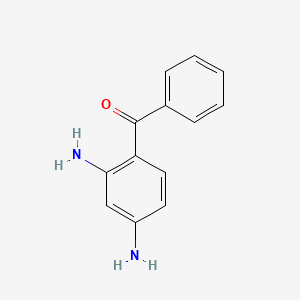
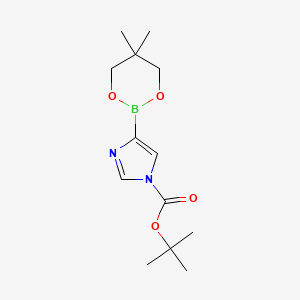
![5-Methoxybenzo[b]thiophen-3-amine](/img/structure/B15251433.png)
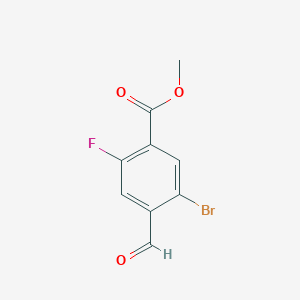
![9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]-](/img/structure/B15251441.png)
![1,5-Bis((4'-octyl-[1,1'-biphenyl]-4-yl)amino)anthracene-9,10-dione](/img/structure/B15251444.png)
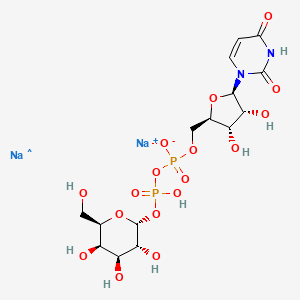
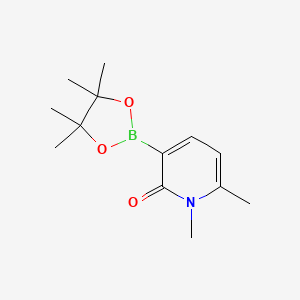
![6-Bromo-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15251484.png)
